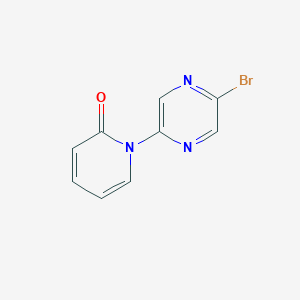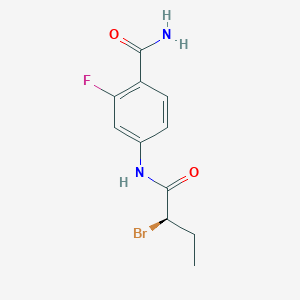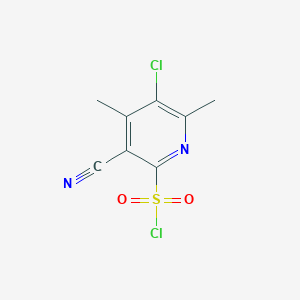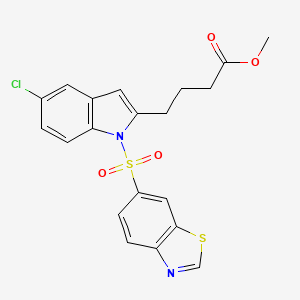
Methyl 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoate is a complex organic compound characterized by its unique molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoate typically involves multiple steps, starting with the preparation of the indole core. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Methyl 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Ongoing research aims to explore its efficacy in treating various diseases.
Industry: In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mécanisme D'action
The mechanism by which Methyl 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoate exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Methyl 1-(benzothiazolylsulfonyl)-indole-2-butanoate: A closely related compound with a similar structure but lacking the chlorine atom.
Methyl 1-(6-benzothiazolylsulfonyl)-indole-2-acetate: Another analog with a different ester group.
Uniqueness: Methyl 1-(6-benzothiazolylsulfonyl)-5-chloro-1H-indole-2-butanoate stands out due to the presence of the chlorine atom, which significantly influences its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C20H17ClN2O4S2 |
|---|---|
Poids moléculaire |
448.9 g/mol |
Nom IUPAC |
methyl 4-[1-(1,3-benzothiazol-6-ylsulfonyl)-5-chloroindol-2-yl]butanoate |
InChI |
InChI=1S/C20H17ClN2O4S2/c1-27-20(24)4-2-3-15-10-13-9-14(21)5-8-18(13)23(15)29(25,26)16-6-7-17-19(11-16)28-12-22-17/h5-12H,2-4H2,1H3 |
Clé InChI |
YWUSFBUSNRUDPI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC1=CC2=C(N1S(=O)(=O)C3=CC4=C(C=C3)N=CS4)C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)
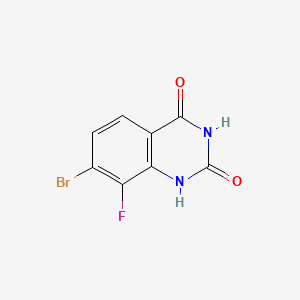
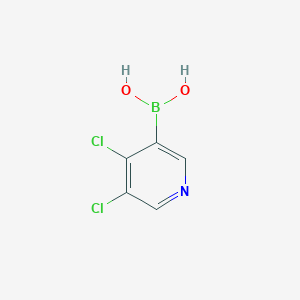
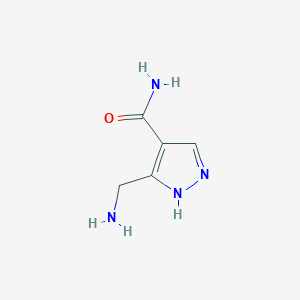

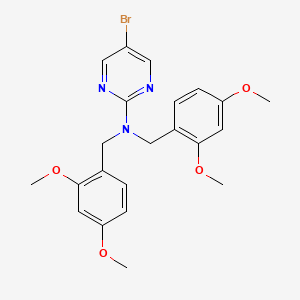
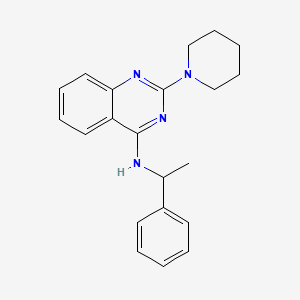
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)
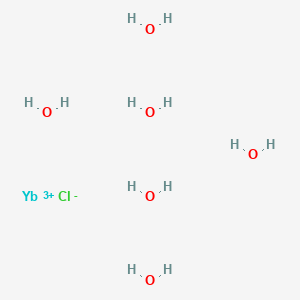
![5-Bromo-3-[2-(dimethylamino)ethyl]pyrimidin-4-one](/img/structure/B15363876.png)
